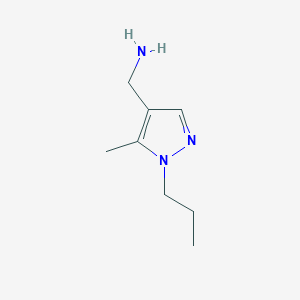
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine” is a chemical compound with the CAS Number: 956951-07-8 . It has a molecular weight of 153.23 . The IUPAC name for this compound is (5-methyl-1-propyl-1H-pyrazol-4-yl)methanamine .
Synthesis Analysis
Pyrazole derivatives, such as “(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for “(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine” is 1S/C8H15N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-5,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine” is a liquid at room temperature .Scientific Research Applications
Cobalt(II) Complex Formation
(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine derivatives have been explored for their potential in forming Cobalt(II) complexes. A study demonstrated the synthesis of various Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. The structure of these complexes ranged from monomeric four-coordinated to five-coordinated complexes, depending on the N'-substitution group. Specifically, one of the complexes showed significant activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with a high molecular weight and narrow polydispersity index. This indicates the potential of these complexes in industrial applications like polymer synthesis (Choi et al., 2015).
Anticancer and Antimicrobial Properties
Various derivatives of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine have been synthesized and evaluated for their anticancer and antimicrobial activities. Studies have reported the synthesis of novel biologically potent compounds with this derivative, showing promising results against cancer cell lines and pathogenic microbial strains (Katariya et al., 2021), (Hafez et al., 2016). These findings suggest the compound's utility in the development of pharmaceutical drugs aimed at treating various diseases, including cancer and bacterial or fungal infections.
Structural and Molecular Studies
The compound has been used in the study of molecular structures and interactions. Research has focused on understanding the molecular geometry, charge distribution, and hydrogen-bonding patterns of derivatives of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. These studies are crucial for comprehending the compound's behavior in different chemical environments and can be foundational for further application-based research (Portilla et al., 2007), (Viveka et al., 2016).
Synthesis of Heterocyclic Compounds
The pyrazole derivative serves as a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest due to their diverse biological activities. Studies have focused on optimizing synthetic routes and investigating the properties of these compounds, suggesting their potential use in designing new pharmacophores or lead compounds in drug discovery (Liu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1-propylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-11-7(2)8(5-9)6-10-11/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJJRHMLRDRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2635255.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2635256.png)

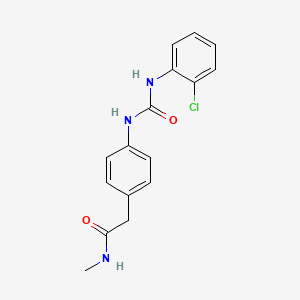
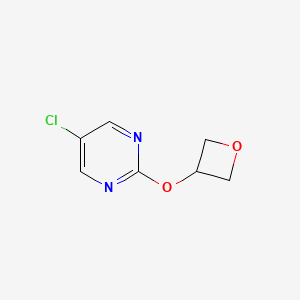
![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
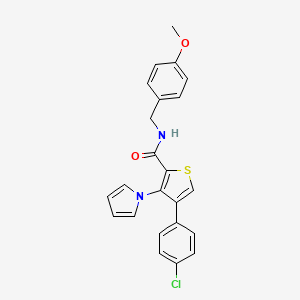
![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)
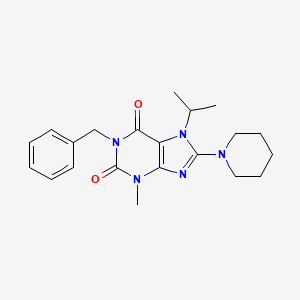
![N-[[4-[(4-Fluorophenyl)carbamoyl]phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2635271.png)

![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)
![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)